2-(Difluoromethyl)-6-(trifluoromethyl)pyridine
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Overview
Description
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The fluorine atoms contribute to the compound’s unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation and trifluoromethylation of pyridine derivatives using reagents such as difluoromethyl sulfone and trifluoromethyl iodide under catalytic conditions . The reaction conditions often require the use of metal catalysts, such as palladium or copper, and specific ligands to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine may involve large-scale difluoromethylation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl and trifluoromethyl groups to their respective hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydrogenated pyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions . The pathways involved often include inhibition or activation of enzymatic activity, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a single fluorine atom instead of a difluoromethyl group.
Difluoromethyl 2-pyridyl sulfone: Another fluorinated pyridine derivative used in similar applications.
Uniqueness
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which confer distinct chemical properties such as increased metabolic stability and lipophilicity. These properties make it particularly valuable in drug development and materials science .
Properties
Molecular Formula |
C7H4F5N |
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Molecular Weight |
197.10 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F5N/c8-6(9)4-2-1-3-5(13-4)7(10,11)12/h1-3,6H |
InChI Key |
MRLIEKFJNAPMAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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